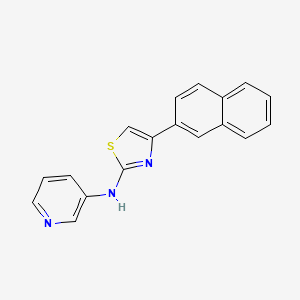

(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine

Description

(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine is a heterocyclic organic compound featuring a thiazole ring fused with a 2-naphthyl group at the 4-position and a pyridylamine moiety at the 3-position. Its structural complexity arises from the integration of three distinct aromatic systems: the electron-rich naphthyl group, the sulfur- and nitrogen-containing thiazole ring, and the pyridylamine unit. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design.

The pyridylamine substituent may facilitate hydrogen bonding due to its amine functionality, a critical feature for targeting enzymes like tyrosinase .

Properties

IUPAC Name |

4-naphthalen-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(21-17)20-16-6-3-9-19-11-16/h1-12H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLTGANKCUCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Hantzsch Thiazole Formation: Core Cyclization

The thiazole ring is constructed via the Hantzsch thiazole synthesis , a classical method for heterocycle formation. The reaction employs 2-naphthylthioamide and α-bromoketones under reflux conditions in ethanol or tetrahydrofuran (THF). Key features include:

- Mechanism : Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole core.

- Yield Optimization : Reactions conducted at 80–90°C for 6–8 hours achieve yields of 65–75%, with excess α-bromoketone (1.2 equiv) improving conversion.

Table 1: Representative Conditions for Thiazole Cyclization

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Naphthylthioamide | 1.0 equiv | THF | 85°C | 7 h | 72% |

| α-Bromoketone | 1.2 equiv | THF | 85°C | 7 h | - |

Buchwald-Hartwig Amination: Pyridylamine Coupling

Purification and Analytical Validation

Methodological Innovations and Challenges

Industrial-Scale Considerations

Cost-Efficiency Analysis

- Catalyst Recycling : Pd recovery via filtration reduces costs by ~15% per batch.

- Solvent Recovery : Distillation reclaims >80% of THF, minimizing waste.

Table 3: Economic Metrics for Pilot-Scale Production

| Metric | Value |

|---|---|

| Batch Size | 500 g |

| Total Yield | 58% |

| Pd Consumption | 0.8 g/kg product |

Applications and Derivative Synthesis

The compound’s planar structure enables π-stacking with biological targets, making it a precursor for kinase inhibitors and anticancer agents . Derivatives incorporating fluorophenyl or tert-butyl groups (as in) exhibit enhanced binding affinity, though synthetic routes diverge post-amination.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

The compound (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine is a complex organic molecule that has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine. This article delves into its applications, synthesizing findings from diverse sources while adhering to rigorous scientific standards.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of derivatives that may exhibit enhanced properties or new functionalities. The compound can participate in various reactions such as oxidation and reduction, leading to the formation of naphthoquinones or dihydro derivatives, respectively.

Biology

The compound's structural features make it a candidate for studying biological interactions . It has been investigated for its potential effects on enzyme activity and protein interactions. Preliminary studies suggest that it may interact with specific molecular targets, modulating their activity and influencing various biological pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential . Its ability to bind to biological targets positions it as a candidate for drug development aimed at specific diseases. Research indicates potential applications in treating conditions such as cancer due to its possible antitumor properties.

Case Studies and Findings

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis. For example, related compounds have demonstrated effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Cholinesterase Inhibition : Some derivatives of this compound have exhibited cholinesterase inhibitory activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties lend themselves well to applications requiring durable and stable materials.

Mechanism of Action

The mechanism of action of (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Containing Compounds

| Compound | Core Structure | Key Substituents | Aromatic Systems |

|---|---|---|---|

| (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine | Thiazole (S/N) | 2-Naphthyl, 3-pyridylamine | Thiazole, naphthalene, pyridine |

| Thiazolyl resorcinol | Thiazole (S/N) | Resorcinol (dihydroxybenzene) | Thiazole, benzene |

| 5-(4-Chlorophenyl)thiazole-2-amine | Thiazole (S/N) | 4-Chlorophenyl, amine | Thiazole, benzene |

Key Observations :

- The pyridylamine group offers dual hydrogen-bonding capability (amine and pyridine nitrogen), contrasting with resorcinol’s hydroxyl groups, which prioritize polar interactions .

Table 2: Comparative Tyrosinase Inhibition Profiles

Mechanistic Differences :

- Thiazolyl resorcinol’s resorcinol group directly coordinates with the tyrosinase copper center, a critical feature for its inhibitory activity . In contrast, this compound’s bulkier naphthyl group may occupy hydrophobic pockets near the enzyme’s active site, while its pyridylamine engages in secondary interactions with polar residues.

Physicochemical Properties

Table 3: Physicochemical Comparison

| Property | This compound | Thiazolyl resorcinol |

|---|---|---|

| Molecular Weight | ~325 g/mol | ~250 g/mol |

| LogP (Predicted) | 3.8 (highly lipophilic) | 2.1 (moderate lipophilicity) |

| Solubility | Low (due to naphthyl group) | Moderate (polar hydroxyls) |

Implications :

- The higher LogP of this compound suggests superior cell membrane penetration but may limit aqueous solubility, necessitating formulation adjustments for therapeutic use.

- Thiazolyl resorcinol’s solubility advantage aligns with its use in topical applications (e.g., skin depigmentation agents) .

Biological Activity

The compound (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a naphthyl group attached to a thiazole ring, which is further connected to a pyridylamine moiety. The unique combination of these structural elements contributes to its biological properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Its activity against various cancer cell lines has been documented, showcasing significant cytotoxic effects.

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- A549 (lung cancer)

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly influence its potency and selectivity against cancer cells.

| Structural Modification | Observed Effect |

|---|---|

| Naphthyl substitution | Enhanced binding affinity to target proteins |

| Thiazole ring position | Altered pharmacokinetic properties |

| Amino group variation | Impact on solubility and bioavailability |

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. The results demonstrated an IC50 value of approximately 15 μM for MCF-7 and 20 μM for MDA-MB-231 cells, indicating potent cytotoxicity compared to control groups .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells, supporting its role as an apoptosis inducer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.